PF-06952229

Description

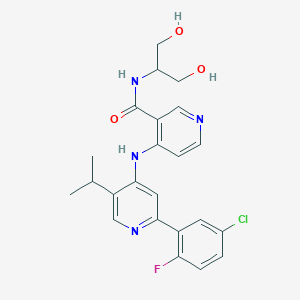

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyridin-4-yl]amino]-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClFN4O3/c1-13(2)17-10-27-21(16-7-14(24)3-4-19(16)25)8-22(17)29-20-5-6-26-9-18(20)23(32)28-15(11-30)12-31/h3-10,13,15,30-31H,11-12H2,1-2H3,(H,28,32)(H,26,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBLCOKXDQHSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1NC2=C(C=NC=C2)C(=O)NC(CO)CO)C3=C(C=CC(=C3)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801333-55-0 | |

| Record name | PF-06952229 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801333550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06952229 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KKS7U3X86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-06952229

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β receptor 1 (TGF-β-R1), a serine/threonine kinase also known as activin receptor-like kinase 5 (ALK5). By specifically targeting and inhibiting TGF-β-R1, this compound disrupts the canonical TGF-β signaling pathway, which plays a critical role in tumor progression, immune evasion, and the development of fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling, the tumor microenvironment, and its preclinical antitumor activity. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: Inhibition of TGF-β-R1 Kinase Activity

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of TGF-β-R1.[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the TGF-β receptor type 2 (TGF-β-R2) induces the recruitment and phosphorylation of TGF-β-R1. This activation of TGF-β-R1 leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3.

This compound selectively binds to the ATP-binding pocket of the TGF-β-R1 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.[1] This blockade of SMAD phosphorylation is a critical step in halting the downstream signaling cascade that ultimately leads to changes in gene expression promoting tumorigenesis.

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of TGF-β-R1. Biochemical assays have determined its inhibitory activity against a panel of kinases, highlighting its specificity for TGF-β-R1.

| Target | IC50 (nM) |

| TGF-β-R1 (ALK5) | 0.8 |

| Activin A receptor type 1B (ALK4) | 3.1 |

| Mitogen-activated protein kinase 4 (MAP4K4) | 4.5 |

| Table 1: Biochemical IC50 values of this compound against selected kinases.[1] |

Furthermore, this compound effectively inhibits the TGF-β-stimulated phosphorylation of SMAD2 in various cell lines.

| Cell Line | Total IC50 (nM) | Unbound IC50 (nM) |

| 4T1 (Mouse Mammary Carcinoma) | 46 | 17 |

| MDA-MB-231 (Human Breast Carcinoma) | 151 | 56 |

| Human Peripheral Blood Mononuclear Cells | 46-151 | 17-56 |

| Table 2: Inhibition of TGF-β-stimulated SMAD2 phosphorylation in various cell types.[1] |

Downstream Cellular Effects

The inhibition of TGF-β-R1 signaling by this compound leads to several key downstream cellular effects that contribute to its antitumor activity.

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

TGF-β is a potent inducer of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to therapy. This compound has been shown to reverse the effects of TGF-β-induced EMT in vitro. This is a critical aspect of its mechanism, as it can potentially reduce tumor cell invasion and metastasis.

Modulation of the Tumor Immune Microenvironment

TGF-β is a key immunosuppressive cytokine within the tumor microenvironment. It inhibits the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), thereby allowing tumor cells to evade immune surveillance.

This compound has been demonstrated to counteract the immunosuppressive effects of TGF-β. In preclinical studies, it has been shown to reverse TGF-β-mediated suppression of interleukin-2 (IL-2) production in human T cells, a crucial cytokine for T cell proliferation and activation.

| Assay | Total EC50 (nM) | Unbound EC50 (nM) |

| Reversal of TGF-β-mediated IL-2 suppression in human pan T cells | 31 | 12 |

| Table 3: Potency of this compound in reversing TGF-β-mediated immunosuppression.[1] |

By alleviating TGF-β-induced immunosuppression, this compound can enhance the antitumor immune response and potentially synergize with immunotherapies such as checkpoint inhibitors.

Preclinical In Vivo Antitumor Activity

The antitumor effects of this compound have been evaluated in syngeneic mouse models, which have an intact immune system, allowing for the assessment of its immunomodulatory effects.

4T1 Spontaneous Metastatic Breast Cancer Model

In the 4T1 syngeneic mouse model of metastatic breast cancer, this compound monotherapy demonstrated a significant reduction in the volume of lung metastatic lesions. While it did not significantly inhibit primary tumor growth, its impact on metastasis highlights its potential to control disease spread.[1]

| Treatment Group | Effect on Primary Tumor Growth | Effect on Lung Metastasis |

| Vehicle | - | - |

| This compound (30 mg/kg, b.i.d.) | Not significant | Significant reduction (P = 0.0005) |

| Table 4: In vivo efficacy of this compound in the 4T1 metastatic breast cancer model.[1] |

MC38 Colon Carcinoma Model

This compound has also shown impressive pharmacological efficacy in the syngeneic MC38 colon carcinoma mouse model, further supporting its potential as a cancer therapeutic.

Signaling Pathway and Experimental Workflow Diagrams

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing pSMAD2 inhibition by this compound.

Detailed Experimental Protocols

In Vitro pSMAD2 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting TGF-β-induced SMAD2 phosphorylation in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 4T1, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free cell culture medium

-

Recombinant human TGF-β1

-

This compound

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membranes

-

Primary antibodies: anti-pSMAD2 (Ser465/467), anti-SMAD2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture cancer cells in complete medium to ~80% confluency.

-

Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1 hour.

-

TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 1 ng/mL to all wells except the negative control. Incubate for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against pSMAD2 and total SMAD2.

-

Incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for pSMAD2 and total SMAD2. Normalize the pSMAD2 signal to the total SMAD2 signal. Plot the normalized pSMAD2 levels against the concentration of this compound to determine the IC50 value.

In Vivo 4T1 Orthotopic Metastatic Breast Cancer Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of primary tumors and the formation of lung metastases in a syngeneic mouse model.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 mouse mammary carcinoma cells

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

-

India ink solution

-

Bouin's fixative

Procedure:

-

Cell Preparation: Culture 4T1 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.

-

Tumor Cell Implantation: Anesthetize the mice and inject 1 x 10^5 4T1 cells (in 100 µL PBS) into the fourth mammary fat pad.

-

Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage twice daily (b.i.d.).

-

Tumor Growth Monitoring: Measure the primary tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice.

-

Metastasis Assessment:

-

Excise the lungs and rinse with PBS.

-

Perfuse the lungs with India ink solution through the trachea to inflate the lungs.

-

Decolorize the lungs in Bouin's fixative.

-

Count the number of white metastatic nodules on the lung surface.

-

-

Data Analysis: Compare the primary tumor growth curves and the number of lung metastases between the treatment and control groups using appropriate statistical methods.

Conclusion

This compound is a highly potent and selective inhibitor of TGF-β-R1 that effectively blocks the canonical TGF-β signaling pathway. Its mechanism of action encompasses the direct inhibition of SMAD2/3 phosphorylation, leading to the reversal of EMT and the alleviation of TGF-β-mediated immunosuppression within the tumor microenvironment. Preclinical studies have demonstrated its ability to reduce metastasis in a challenging syngeneic breast cancer model. These findings underscore the therapeutic potential of this compound as a novel anticancer agent, both as a monotherapy and in combination with other cancer therapies, particularly immunotherapies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients with advanced solid tumors.

References

Preclinical Profile of PF-06952229: A TGF-β Receptor I Kinase Inhibitor in Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, this pathway is often dysregulated and can contribute to tumor progression, immune evasion, and the development of metastases. This compound has demonstrated significant preclinical anti-tumor activity in a variety of solid tumor models through its targeted inhibition of TGF-βRI, leading to the modulation of downstream signaling and a reversal of the immunosuppressive tumor microenvironment. This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and detailed experimental protocols.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of TGF-βRI.[1][2] This prevents the phosphorylation and activation of the downstream effector proteins, SMAD2 and SMAD3.[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to the TGF-β receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates SMAD2 and SMAD3, which subsequently form a complex with SMAD4. This complex translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in a wide range of cellular processes that can promote tumorigenesis. By inhibiting TGF-βRI, this compound effectively blocks this signaling cascade, leading to a reduction in the expression of pro-tumorigenic genes.[1]

In Vitro Preclinical Data

The in vitro activity of this compound has been characterized through a series of biochemical and cell-based assays, demonstrating its potent and selective inhibition of TGF-βRI and its ability to modulate downstream signaling pathways.

Quantitative In Vitro Data

| Assay Type | Target/Cell Line | Endpoint | Result | Reference |

| Biochemical Assay | TGF-βRI (ALK5) | IC50 | 0.8 nM | [3] |

| Cellular Assay | Human and cynomolgus monkey PBMCs | pSMAD2 Inhibition | ≥60% | [4] |

| Cellular Assay | Mouse and rat splenocytes | pSMAD2 Inhibition | ≥60% | [4] |

Key In Vitro Experimental Protocols

2.2.1. TGF-βRI (ALK5) Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the kinase activity of TGF-βRI.

-

Methodology: A competition binding enzyme assay was utilized. The assay measures the ability of this compound to displace a known ligand from the ATP-binding pocket of the recombinant human TGF-βRI kinase domain. The enzyme activity is typically quantified by measuring the phosphorylation of a substrate using a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar detection method. A range of this compound concentrations are tested to generate a dose-response curve, from which the IC50 value is calculated.

2.2.2. Phospho-SMAD2 (pSMAD2) Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD2 phosphorylation in various cell types.

-

Methodology: Peripheral blood mononuclear cells (PBMCs) from human and cynomolgus monkeys, or splenocytes from mice and rats, were isolated and cultured. The cells were pre-incubated with varying concentrations of this compound before being stimulated with a known concentration of TGF-β ligand. Following stimulation, the cells were lysed, and the levels of phosphorylated SMAD2 were quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay. The percentage of inhibition was calculated relative to cells treated with TGF-β alone.

In Vivo Preclinical Data

The anti-tumor efficacy of this compound has been evaluated in several syngeneic mouse tumor models, which are critical for assessing the interplay between the drug, the tumor, and the host immune system.

Quantitative In Vivo Data

| Tumor Model | Dosing Schedule | Key Findings | Reference |

| MC38 Colon Carcinoma | 7 days on / 7 days off (5 cycles) | Demonstrated efficacy | [4] |

| 4T1 Metastatic Breast Cancer | Not specified | Showed activity | [1] |

| MCF7 ER+ Breast Cancer Xenograft | 30 mg/kg, twice daily for 21 days (in combination with Palbociclib) | Increased tumor growth inhibition and survival | [2] |

Key In Vivo Experimental Protocols

3.2.1. Syngeneic Tumor Model Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of this compound in immunocompetent mice bearing syngeneic tumors.

-

Methodology:

-

Animal Models: Female C57BL/6 mice for the MC38 colon carcinoma model and female BALB/c mice for the 4T1 metastatic breast cancer model were used.

-

Tumor Cell Implantation: A suspension of MC38 or 4T1 tumor cells was injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers.

-

Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally according to the specified dosing schedule.

-

Endpoints: The primary endpoint was tumor growth inhibition. Secondary endpoints may have included survival, assessment of tumor-infiltrating lymphocytes, and measurement of pharmacodynamic markers such as pSMAD2 in the tumor tissue.

-

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for solid tumors. Its potent and selective inhibition of TGF-βRI leads to the effective blockade of downstream SMAD signaling, resulting in anti-tumor activity in various in vitro and in vivo models. The demonstrated efficacy in syngeneic models suggests that this compound may also exert its effects through the modulation of the tumor microenvironment and enhancement of anti-tumor immunity. These promising preclinical findings have provided a solid foundation for the clinical evaluation of this compound in patients with advanced solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06952229: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06952229 is an orally bioavailable, selective, and potent small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGF-βR1), a serine/threonine kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[3][4][5][6] In the context of cancer, this pathway is often dysregulated, contributing to tumor growth, metastasis, and the suppression of anti-tumor immunity.[1] this compound's mechanism of action involves the specific inhibition of TGF-βR1, thereby blocking the downstream signaling cascade mediated by SMAD2 and SMAD3 phosphorylation.[1][2] This targeted inhibition aims to restore anti-tumor immune responses and inhibit tumor progression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its application in cancer research.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the TGF-βR1 kinase domain, preventing the phosphorylation of its downstream targets, SMAD2 and SMAD3.[1][2] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βR1), leading to its activation.[3][4] Activated TGF-βR1 subsequently phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4.[3][4] This complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular processes. By inhibiting TGF-βR1, this compound effectively blocks this signaling cascade.

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by this compound.

Caption: TGF-β Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

Preclinical Activity

| Parameter | Cell Line/Model | Value | Reference |

| Biochemical IC50 | TGF-βR1 Kinase Assay | 0.8 nM | [7] |

| pSMAD2 Inhibition IC50 | 4T1 (murine breast cancer) | 46 nM (total), 17 nM (unbound) | [1] |

| MDA-MB-231 (human breast cancer) | 151 nM (total), 56 nM (unbound) | [1] | |

| In Vivo Efficacy | 4T1 Syngeneic Mouse Model | Significant reduction in lung metastasis at 30 mg/kg BID | [1] |

| MC38 Syngeneic Mouse Model | 86% tumor growth inhibition at 30 mg/kg BID | [1] |

Clinical Pharmacokinetics (Phase 1, NCT03685591)

Pharmacokinetic data such as Cmax, Tmax, and AUC from the Phase 1 trial have been noted as assessed, but specific values are not publicly available in the reviewed literature.

Clinical Safety and Efficacy (Phase 1, NCT03685591)

| Parameter | Monotherapy (Part 1A) | Combination with Enzalutamide (Part 1B) | Reference |

| Patient Population | Advanced/metastatic solid tumors | Metastatic castration-resistant prostate cancer (mCRPC) | [1][7] |

| Dose-Limiting Toxicities (DLTs) at 375 mg | 8.6% (3/35 patients) | Not reported | [1][7][8] |

| Most Frequent Grade 3 Treatment-Related Adverse Events (TRAEs) | Increased Alanine Aminotransferase (9.5%), Anemia (9.5%) | Not detailed | [1][7][8] |

| Confirmed Partial Response | 1 patient with prostate cancer (at 375 mg) | Not reported | [1][7][8] |

| Stable Disease | 6 patients | 2 patients | [1][7][8] |

Experimental Protocols

In Vitro pSMAD2 Inhibition Assay

Objective: To determine the potency of this compound in inhibiting TGF-β-induced SMAD2 phosphorylation in cancer cell lines.

Methodology:

-

Cell Culture: 4T1 or MDA-MB-231 cells are cultured in appropriate media until they reach 70-80% confluency.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight.

-

Compound Treatment: Cells are pre-incubated with a serial dilution of this compound for 1 hour.

-

TGF-β Stimulation: Recombinant human TGF-β1 is added to the wells at a final concentration of 1 ng/mL and incubated for 30 minutes.

-

Cell Lysis: The cells are lysed, and the protein concentration of the lysates is determined.

-

pSMAD2 Detection: Phosphorylated SMAD2 levels are quantified using a sandwich ELISA or a Western blot analysis with a pSMAD2-specific antibody.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Tumor Growth Inhibition Study (4T1 Syngeneic Model)

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in an immunocompetent mouse model of breast cancer.

Methodology:

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: 1 x 10^5 4T1 cells are injected into the mammary fat pad.

-

Treatment Initiation: When tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment and vehicle control groups.

-

Dosing: this compound is administered via oral gavage at a dose of 30 mg/kg, twice daily (BID). The vehicle control group receives the formulation excipient.

-

Tumor Measurement: Primary tumor volume is measured twice weekly using calipers.

-

Metastasis Assessment: At the end of the study, lungs are harvested, and the number and volume of metastatic lesions are quantified.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment and control groups.

Visualizations

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for an In Vivo Efficacy Study of this compound.

Logical Relationship: Clinical Trial Design (NCT03685591)

Caption: Logical Flow of the Phase 1 Clinical Trial of this compound.

References

- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TGF beta signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06952229: A Technical Guide to TGF-β Receptor 1 Inhibition and the pSMAD2 Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06952229, a selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor 1 (TGF-βR1). The document details the mechanism of action of this compound, focusing on its role in the inhibition of the pSMAD2 signaling pathway. It also includes a compilation of preclinical and clinical data, along with detailed experimental protocols relevant to the study of this compound and its therapeutic targets.

Introduction to this compound and the TGF-β/pSMAD2 Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of tumor progression, metastasis, and immunosuppression in advanced disease.[1][2]

A key signaling cascade within this pathway involves the phosphorylation of the transcription factor SMAD2. Upon binding of the TGF-β ligand to its receptor (TGF-βR), the type II receptor kinase phosphorylates and activates the type I receptor (TGF-βR1). Activated TGF-βR1 then phosphorylates SMAD2, leading to the formation of a complex with SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.

This compound is a potent and selective inhibitor of TGF-βR1.[3] By binding to the kinase domain of TGF-βR1, this compound prevents the phosphorylation of SMAD2 (pSMAD2), thereby inhibiting the downstream signaling cascade. This mechanism of action has shown potential in preclinical models to reverse epithelial-mesenchymal transition (EMT), modulate the tumor immune microenvironment, and exert anti-tumor activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound

| Parameter | Cell Line/Model | Value | Reference |

| pSMAD2 Inhibition IC50 | Mouse Mammary 4T1 Cells | 46-151 nM (total), 17-56 nM (unbound) | |

| Human Breast Carcinoma MDA-MB-231 Cells | 46-151 nM (total), 17-56 nM (unbound) | ||

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 46-151 nM (total), 17-56 nM (unbound) | ||

| Reversal of TGF-β-mediated IL-2 Suppression EC50 | Expanded Pan T-cells (human) | 31 nM (total), 12 nM (unbound) | |

| In Vivo Efficacy | MC38 Colon Carcinoma Mouse Model | Demonstrated efficacy with intermittent dosing |

Table 2: Phase I Clinical Trial (NCT03685591) Overview

| Parameter | Details | Reference |

| Study Design | Phase I, open-label, dose-escalation and expansion | |

| Patient Population | Advanced/metastatic solid tumors | |

| Dosing Regimen (Monotherapy) | 20-500 mg, oral, twice daily, 7 days on/7 days off in 28-day cycles | |

| Dose-Proportional Exposure | Observed between 80 mg and 375 mg | |

| Dose-Limiting Toxicities (at 375 mg) | Anemia, intracranial tumor hemorrhage, hypertension (all Grade 3) | |

| Most Frequent Grade 3 Treatment-Related Adverse Events | Increased alanine aminotransferase, anemia | |

| Pharmacodynamic Endpoint | Confirmed target modulation of pSMAD2/3 in peripheral monocytes | |

| Efficacy (Monotherapy) | One confirmed partial response in a prostate cancer patient (375 mg); stable disease in 6 patients |

Signaling and Experimental Workflow Diagrams

TGF-β/pSMAD2 Signaling Pathway and Inhibition by this compound

Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGF-βRI.

Experimental Workflow: In Vivo Xenograft Study

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.

Experimental Protocols

Western Blot for pSMAD2 Detection

This protocol is adapted from standard procedures for the detection of phosphorylated proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibody: anti-pSMAD2 (Ser465/467).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with this compound and/or TGF-β as required.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Clarify lysates by centrifugation and determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

For normalization, the membrane can be stripped and re-probed for total SMAD2 or a loading control like β-actin.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for establishing a subcutaneous xenograft model.

Materials:

-

Cancer cell line of interest (e.g., MC38, 4T1).

-

Immunocompromised mice (e.g., nude or SCID).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Matrigel (optional, can enhance tumor take-rate).

-

This compound formulated for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation:

-

Culture cancer cells under standard conditions.

-

Harvest cells during the logarithmic growth phase.

-

Wash cells with PBS and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1 x 10^7 cells/mL).

-

-

Tumor Implantation:

-

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mice.

-

-

Tumor Growth and Treatment:

-

Monitor mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., oral gavage, twice daily, 7 days on/7 days off).

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

-

Conclusion

This compound is a selective inhibitor of TGF-βR1 that effectively blocks the phosphorylation of SMAD2, a key event in the TGF-β signaling pathway. Preclinical studies have demonstrated its potential to inhibit tumor growth and modulate the tumor microenvironment. The first-in-human Phase I clinical trial has provided valuable data on its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. The information and protocols provided in this guide are intended to support further research and development of this compound and other inhibitors of the TGF-β pathway.

References

In Vitro Efficacy of PF-06952229: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06952229 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1), a serine/threonine kinase.[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and motility.[4] In the context of cancer, this pathway is often deregulated and contributes to a tumor-promoting microenvironment, immunosuppression, and epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][5] this compound blocks TGF-βR1-mediated signal transduction, thereby inhibiting the phosphorylation of downstream mediators SMAD2 and SMAD3.[1][2] This action can reverse TGF-β-mediated immunosuppression and EMT, highlighting its therapeutic potential in oncology.[1][2] This technical guide provides a comprehensive overview of the in vitro studies characterizing the activity of this compound.

Quantitative In Vitro Activity

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency and efficacy data.

Table 1: Biochemical Inhibition of Kinase Activity

| Target | IC50 (nM) | Assay Type |

| TGF-β-R1 | 0.8 | Biochemical Enzyme Assay |

| Activin A receptor type 1B (ACVR1B) | 3.1 | Biochemical Enzyme Assay |

| Mitogen-activated protein kinase 4 (MAPK4) | 4.5 | Biochemical Enzyme Assay |

Data sourced from a 408-kinase panel profiling study.[1]

Table 2: Cellular Inhibition of SMAD2 Phosphorylation

| Cell Line | Description | Total IC50 (nM) | Unbound IC50 (nM) |

| 4T1 | Mouse Mammary Carcinoma | 151 | 56 |

| MDA-MB-231 | Human Breast Carcinoma | 46 | 17 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | Not Reported | Not Reported |

IC50 values for the inhibition of TGF-β-stimulated phosphorylation of SMAD2 Ser465/467.[1]

Table 3: Reversal of TGF-β-Mediated Immunosuppression

| Assay | Cell Type | Total EC50 (nM) | Unbound EC50 (nM) |

| Reversal of IL-2 Production Suppression | Expanded Pan T Cells (Human Donor) | 31 | 12 |

EC50 values for the dose-dependent reversal of TGF-β-mediated suppression of interleukin-2 (IL-2) production.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly interfering with the canonical TGF-β signaling pathway. The diagram below illustrates the mechanism of action.

References

Unlocking the Immunosuppressive Tumor Microenvironment: A Technical Guide to PF-06952229

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of PF-06952229, a selective TGF-β receptor 1 (TGF-βR1) kinase inhibitor, on the tumor microenvironment (TME). By abrogating the immunosuppressive effects of the TGF-β signaling pathway, this compound represents a promising strategy to enhance anti-tumor immunity. This document provides a comprehensive overview of the preclinical and clinical findings, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Targeting TGF-β-Mediated Immunosuppression

This compound is an orally bioavailable small molecule that potently and selectively inhibits the serine/threonine kinase activity of TGF-βR1 (also known as ALK5).[1] In the TME, TGF-β is a pleiotropic cytokine that plays a critical role in promoting tumor progression by inducing epithelial-mesenchymal transition (EMT), angiogenesis, and suppressing the host immune response.[1] By binding to TGF-βR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[2][3] This blockade leads to the reversal of TGF-β-mediated immunosuppression, fostering a more robust anti-tumor immune response.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from preclinical studies, demonstrating the potency and efficacy of this compound in various assays.

Table 1: In Vitro Inhibition of TGF-β Signaling by this compound

| Cell Line/Assay | Parameter | Value (nM) | Reference |

| Human Breast Carcinoma (MDA-MB-231) | Total IC50 for pSMAD2 Inhibition | 46.09 ± 2.05 | [3] |

| Human Breast Carcinoma (MDA-MB-231) | Unbound IC50 for pSMAD2 Inhibition | 17.28 ± 0.77 | [3] |

| Mouse Mammary Carcinoma (4T1) | Total IC50 for pSMAD2 Inhibition | 66.73 ± 11.52 | [3] |

| Mouse Mammary Carcinoma (4T1) | Unbound IC50 for pSMAD2 Inhibition | 25.02 ± 4.32 | [3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Total IC50 for pSMAD2 Inhibition | 151.4 ± 20.62 | [3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Unbound IC50 for pSMAD2 Inhibition | 56.78 ± 7.73 | [3] |

| Expanded Human Pan T Cells | Total EC50 for Reversal of IL-2 Suppression | 30.90 ± 11.96 | [3] |

| Expanded Human Pan T Cells | Unbound EC50 for Reversal of IL-2 Suppression | 11.59 ± 4.49 | [3] |

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Mouse Model | Treatment | Primary Tumor Growth Inhibition | Reduction in Lung Metastasis | Key Immune Cell Changes | Reference |

| 4T1 Mammary Carcinoma | This compound (30 mg/kg, b.i.d.) | Not significant | Significant (P = 0.0005) | - | [3] |

| MC38 Colon Adenocarcinoma | This compound (30 mg/kg, b.i.d.) | 86% | - | Increased CD8+ T cells, Decreased granulocytic and monocytic MDSCs | [2] |

Remodeling the Tumor Immune Microenvironment

Preclinical studies have demonstrated that this compound significantly modulates the composition of the tumor immune infiltrate. In the MC38 syngeneic mouse model, treatment with this compound led to a notable increase in the population of cytotoxic CD8+ T cells within the tumor.[2] Concurrently, a significant decrease in immunosuppressive cell populations, specifically granulocyte and monocyte-derived suppressor cells (MDSCs), was observed.[2] This shift in the balance of effector to suppressor immune cells is a key mechanism underlying the anti-tumor activity of this compound.

Reversal of Epithelial-Mesenchymal Transition (EMT)

TGF-β is a potent inducer of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to therapy. In preclinical models, this compound has been shown to reverse the EMT phenotype. For instance, in the human prostate cancer cell line VCaP, this compound blocked the enzalutamide-induced expression of the mesenchymal marker N-cadherin.[2] Furthermore, RNA sequencing data confirmed that this compound inhibits gene signatures associated with TGF-β signaling and EMT.[2]

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound.

In Vitro pSMAD2 Inhibition Assay

-

Cell Culture: Plate tumor cells (e.g., MDA-MB-231, 4T1) or human PBMCs in appropriate media and allow them to adhere overnight.

-

Serum Starvation: For tumor cell lines, serum-starve the cells for 4-6 hours prior to treatment.

-

Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.

-

TGF-β Stimulation: Add recombinant human TGF-β1 (typically 1-5 ng/mL) to the media and incubate for 30-60 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting or ELISA: Analyze cell lysates for phosphorylated SMAD2 (pSMAD2) and total SMAD2 levels using specific antibodies. For Western blotting, normalize pSMAD2 levels to total SMAD2 or a housekeeping protein like GAPDH. For ELISA, follow the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of pSMAD2 inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Syngeneic Mouse Model and Tumor Microenvironment Analysis

-

Animal Models: Use immunocompetent mice (e.g., C57BL/6 for MC38 tumors) of 6-8 weeks of age.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 MC38 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

-

Tumor Harvesting and Processing: At the end of the study, euthanize mice and excise tumors. For flow cytometry, mechanically and enzymatically digest tumors to obtain a single-cell suspension. For immunohistochemistry, fix tumors in formalin and embed in paraffin.

-

Flow Cytometry:

-

Stain single-cell suspensions with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, Gr-1, CD11b).

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

-

-

Immunohistochemistry (IHC):

-

Section paraffin-embedded tumors and perform antigen retrieval.

-

Incubate sections with primary antibodies against markers of interest (e.g., CD8, F4/80).

-

Use a secondary antibody-enzyme conjugate and a chromogenic substrate for visualization.

-

Image the slides and perform quantitative analysis of stained cells in different tumor regions.

-

RNA Sequencing for EMT Gene Signature Analysis

-

Cell Culture and Treatment: Culture epithelial-like cancer cells (e.g., A549) and treat with TGF-β1 in the presence or absence of this compound for a specified time (e.g., 48-72 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit, ensuring high quality and integrity (RIN > 8).

-

Library Preparation: Prepare sequencing libraries from the total RNA, typically involving poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between treatment groups.

-

Conduct gene set enrichment analysis (GSEA) to identify enrichment of EMT-related gene signatures.

-

Conclusion

This compound demonstrates a potent and selective inhibition of the TGF-βR1 signaling pathway, leading to a significant remodeling of the tumor microenvironment. By reducing the influence of immunosuppressive cells and reversing the EMT phenotype, this compound enhances the anti-tumor immune response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TGF-β pathway in oncology. Further clinical investigation is warranted to fully elucidate the efficacy of this compound as a monotherapy and in combination with other immunotherapies.

References

- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Safety and Toxicology Profile of PF-06952229: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicology profile of PF-06952229, a selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGF-βR1).[1][2] The information presented herein is intended to support further research and development of this compound as a potential antineoplastic agent.[3]

Mechanism of Action

This compound selectively targets and binds to TGF-βR1, thereby inhibiting TGF-β-mediated signal transduction.[3] This action prevents the phosphorylation of SMAD2, a key downstream mediator of TGF-β signaling.[1][2] By blocking this pathway, this compound can abrogate TGF-β-mediated immunosuppression within the tumor microenvironment, enhance anti-tumor immunity, and potentially lead to a reduction in cancer cell proliferation.[1] The TGF-β signaling pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, differentiation, apoptosis, and invasion.

Figure 1: Simplified signaling pathway of this compound action.

Nonclinical Toxicology Profile

Pivotal repeat-dose toxicology studies were conducted in rats and cynomolgus monkeys to assess the safety profile of this compound.[4] A key finding from these nonclinical studies was the absence of cardiac-related adverse findings, such as valvulopathy and arteriopathy, which have been a concern with other TGF-β receptor inhibitors.[4]

Experimental Protocols

Repeat-Dose Toxicity Studies:

-

Species: Rat and Cynomolgus Monkey.[4]

-

Dosing Schedule: An intermittent dosing schedule of 5 days on/5 days off for 5 cycles (a total of 28 doses) was utilized.[4][5] This schedule was optimized to demonstrate pharmacological efficacy while managing potential toxicities.[4]

-

Administration: Oral gavage.[3]

Summary of Nonclinical Findings

The primary nonclinical toxicity findings are summarized in the table below.

| Organ System | Findings | Reversibility | Species |

| Hepatic | Hepatocyte necrosis with corresponding clinically monitorable increases in transaminases.[4][5] | Reversible.[4][5] | Rat & Monkey |

| Pulmonary | Hemorrhage with mixed cell inflammation.[4][5] | Not specified. | Rat |

| Skeletal/Cartilage | Cartilage hypertrophy (trachea and femur in rats; femur in monkeys).[4][5] Physeal and cartilage hypertrophy was noted in growing animals.[6] | Partially reversible.[4][5] | Rat & Monkey |

| Metabolic | Decreases in serum phosphorus and urinary phosphate.[4][5] | Partially to fully reversible.[4][5] | Rat & Monkey |

| Cardiovascular | No cardiac-related adverse findings (e.g., valvulopathy, arteriopathy).[4][5] | Not applicable. | Rat & Monkey |

Clinical Safety Profile

The clinical safety and tolerability of this compound were evaluated in a first-in-human, Phase I, open-label, dose-escalation and expansion study (NCT03685591) in adult patients with advanced solid tumors.[7][8][9] The study consisted of two parts: Part 1A (monotherapy dose escalation) and Part 1B (combination therapy with enzalutamide).[8][9]

Experimental Protocol (Phase I Study)

Figure 2: Phase I Clinical Trial Workflow (NCT03685591).

Summary of Clinical Safety Findings

A total of 49 patients were enrolled in the study (42 in Part 1A and 7 in Part 1B).[8] this compound was generally well-tolerated with manageable toxicity.[8][9]

Dose-Limiting Toxicities (DLTs): DLTs were reported in 3 out of 35 evaluable patients (8.6%) in Part 1A, all at the 375 mg dose level.[8][9]

| DLT Description | Grade | Dose Level |

| Anemia | 3 | 375 mg |

| Intracranial tumor hemorrhage | 3 | 375 mg |

| Anemia and Hypertension | 3 | 375 mg |

Treatment-Related Adverse Events (TRAEs): The most frequently reported Grade 3 TRAEs in Part 1A are listed below. There were no Grade 4 or 5 TRAEs reported.[8][9]

| Adverse Event | Grade | Frequency (Part 1A) |

| Alanine Aminotransferase Increased | 3 | 9.5% |

| Anemia | 3 | 9.5% |

Other Notable Adverse Events:

-

Bleeding Events: Tumor bleeding events were observed, with two cases in Part 1A, including one in a patient with a brain tumor.[7] These were considered serious and possibly related to the study drug.[7] Other bleeding events, such as blood in the urine and rectal bleeding, were also reported, primarily in the higher dose cohorts (375 mg and 500 mg).[7]

-

Anemia: Anemia was a frequently reported adverse event and was considered a potential risk.[7] Most cases, including serious and severe ones, were observed at the 375 mg dose level in Part 1A.[7]

Conclusion

The safety and toxicology profile of this compound has been characterized through comprehensive nonclinical studies in rats and monkeys and a Phase I clinical trial in patients with advanced solid tumors. A key differentiating feature is the lack of cardiac-related toxicities in nonclinical models, a significant concern for other inhibitors of the TGF-β pathway.[4] The observed nonclinical toxicities, including hepatocellular, pulmonary, and cartilage findings, were generally reversible or partially reversible.[4][5]

In the clinical setting, this compound demonstrated a manageable safety profile.[8][9] Dose-limiting toxicities were observed at the 375 mg dose, with anemia and increased liver transaminases being the most common Grade 3 treatment-related adverse events.[8][9] Bleeding events, particularly tumor-related bleeding, were also noted and require careful monitoring.[7] The findings from these studies support the continued clinical evaluation of this compound, with careful monitoring of hepatic function, hematological parameters, and potential bleeding events.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. pfizer.com [pfizer.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06952229: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGF-βR1), a serine/threonine kinase. By specifically targeting and binding to TGF-βR1, this compound effectively blocks the TGF-β signaling pathway, which is frequently dysregulated in various cancer types. This inhibition leads to a reduction in the phosphorylation of SMAD2, a key downstream mediator of TGF-β signaling, thereby modulating the tumor microenvironment and exhibiting antitumor activity. Preclinical studies have demonstrated its efficacy in murine tumor models, and it has undergone evaluation in a phase I clinical trial for advanced solid tumors. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with available experimental details.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic name 4-((2-(5-chloro-2-fluorophenyl)-5-(1-methylethyl)-4-pyridinyl)amino)-N-(2-hydroxy-1-(hydroxymethyl)ethyl)-3-pyridinecarboxamide. Its chemical identifiers and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-((2-(5-chloro-2-fluorophenyl)-5-(1-methylethyl)-4-pyridinyl)amino)-N-(2-hydroxy-1-(hydroxymethyl)ethyl)-3-pyridinecarboxamide |

| SMILES | CC(C)c1cnc(cc1Nc2ccncc2C(=O)NC(CO)CO)-c3cc(ccc3F)Cl |

| InChI | InChI=1S/C23H24ClFN4O3/c1-13(2)17-10-27-21(16-7-14(24)3-4-19(16)25)8-22(17)29-20-5-6-26-9-18(20)23(32)28-15(11-30)12-31/h3-10,13,15,30-31H,11-12H2,1-2H3,(H,28,32)(H,26,27,29) |

| InChIKey | IPBLCOKXDQHSQW-UHFFFAOYSA-N |

| CAS Number | 1801333-55-0 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₄ClFN₄O₃ | |

| Molecular Weight | 458.91 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 92 mg/mL (200.47 mM), Ethanol: 92 mg/mL, Water: Insoluble |

Pharmacology and Mechanism of Action

This compound is a selective inhibitor of the TGF-β receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer progression through effects on the tumor microenvironment, including immunosuppression.

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βR2), which then recruits and phosphorylates the type I receptor, TGF-βR1. Activated TGF-βR1 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound inhibits the kinase activity of TGF-βR1, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.

Biological Activity

In Vitro Activity

This compound has demonstrated potent inhibition of TGF-βR1 kinase activity and downstream signaling in various in vitro assays.

| Assay | Cell Line / System | IC₅₀ / EC₅₀ (nM) |

| TGF-βR1 Kinase Inhibition | Biochemical Assay | 0.8 |

| pSMAD2 Inhibition | MDA-MB-231 cells | 46.09 |

| pSMAD2 Inhibition | 4T1 cells | 66.73 |

| pSMAD2 Inhibition | Human PBMCs | 151.4 |

| Reversal of TGF-β-mediated IL-2 suppression | Human T cells | 30.90 |

Unbound IC₅₀ and EC₅₀ values were calculated to be lower. For instance, the unbound IC₅₀ for pSMAD2 inhibition in MDA-MB-231 cells was 17.28 nM.

In Vivo Activity

In vivo studies in murine models have shown the antitumor efficacy of this compound. In a 4T1 metastatic breast cancer model, while monotherapy with 30 mg/kg this compound administered orally twice daily did not significantly impact primary tumor growth, it markedly reduced the volume of lung metastases. Combination therapy with Palbociclib in an MCF7 xenograft model resulted in enhanced tumor growth inhibition.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not fully disclosed in the public literature, the following sections outline the general methodologies used in the preclinical evaluation of this compound based on available information.

Synthesis of this compound

The synthesis of this compound is described as a multi-step process involving the careful optimization of structure-activity relationships to enhance metabolic stability and cell activity. The synthesis strategy likely involves the coupling of key pyridine-based intermediates.

In Vitro pSMAD2 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the TGF-β-induced phosphorylation of SMAD2 in cancer cell lines or peripheral blood mononuclear cells (PBMCs).

General Protocol:

-

Cell Culture: Cells (e.g., MDA-MB-231, 4T1, or human PBMCs) are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

TGF-β Stimulation: Cells are stimulated with TGF-β1 to induce SMAD2 phosphorylation.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Quantification of pSMAD2: The levels of phosphorylated SMAD2 and total SMAD2 are determined, typically by Western blot or a quantitative immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The ratio of pSMAD2 to total SMAD2 is calculated, and the IC₅₀ value is determined from the dose-response curve.

In Vivo Efficacy Studies

Animal models are used to assess the antitumor activity of this compound.

General Protocol for a Xenograft Model:

-

Tumor Implantation: Human cancer cells (e.g., MCF7) are implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

Treatment Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., 30 mg/kg, twice daily).

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors and potentially other tissues are harvested for further analysis (e.g., biomarker analysis like pSMAD2 levels).

Clinical Development

This compound has been evaluated in a Phase I clinical trial (NCT03685591) in adult patients with advanced solid tumors. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as both a monotherapy and in combination with other agents. The trial reported manageable toxicity, and some patients achieved durable responses or disease stabilization.

Conclusion

This compound is a promising selective inhibitor of TGF-βR1 with demonstrated preclinical antitumor activity. Its ability to modulate the tumor microenvironment through the inhibition of the TGF-β signaling pathway makes it a molecule of significant interest for further cancer research and therapeutic development. The information provided in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery.

Methodological & Application

Application Notes and Protocols for PF-06952229 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5)[1][2]. By specifically targeting and binding to TGF-βR1, this compound effectively blocks the TGF-β signaling pathway[1]. This pathway is frequently deregulated in various cancers and plays a crucial role in tumor progression, immune evasion, and the epithelial-to-mesenchymal transition (EMT). These application notes provide detailed protocols for key in vitro cell culture assays to characterize the activity of this compound.

Mechanism of Action

The transforming growth factor-beta (TGF-β) signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, TGF-βR1. Activated TGF-βR1 subsequently phosphorylates the downstream signaling molecules SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and apoptosis.

This compound acts as a competitive inhibitor at the ATP-binding site of the TGF-βR1 kinase domain. This prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire downstream signaling cascade. The inhibition of TGF-β signaling by this compound can lead to a reduction in immunosuppression within the tumor microenvironment and an enhanced anti-tumor immune response.

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Inhibition of SMAD2 Phosphorylation by this compound

| Cell Line | Species | Tissue of Origin | Assay Conditions | IC50 (nM) | Reference |

| 4T1 | Mouse | Mammary Carcinoma | TGF-β stimulated | 46-151 (total), 17-56 (unbound) | |

| MDA-MB-231 | Human | Breast Adenocarcinoma | TGF-β stimulated | 46-151 (total), 17-56 (unbound) | |

| Primary Human PBMCs | Human | Peripheral Blood | TGF-β stimulated | 46-151 (total), 17-56 (unbound) | |

| VCaP | Human | Prostate Carcinoma | TGF-β1 induced | Potent Inhibition (IC50 not specified) |

Table 2: Functional In Vitro Activity of this compound

| Cell Type | Species | Assay | Endpoint | EC50 (nM) | Reference |

| Expanded Pan T-cells | Human | IL-2 Production Assay | Reversal of TGF-β-mediated suppression of IL-2 | 31 (total), 12 (unbound) |

Experimental Protocols

1. pSMAD2 Inhibition Assay in Cancer Cell Lines

This protocol describes a method to quantify the inhibition of TGF-β-induced SMAD2 phosphorylation by this compound in adherent cancer cell lines.

Experimental Workflow Diagram

Caption: Workflow for the pSMAD2 inhibition assay.

Materials:

-

Adherent cancer cell line (e.g., MDA-MB-231, 4T1)

-

Complete growth medium

-

Serum-free growth medium

-

This compound (stock solution in DMSO)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

pSMAD2 detection kit (e.g., ELISA or Western blot reagents)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO2.

-

Serum Starvation: The following day, gently aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 4-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

-

TGF-β Stimulation: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 1-5 ng/mL. Incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.

-

pSMAD2 Detection:

-

ELISA: Transfer the lysates to the ELISA plate and follow the manufacturer's instructions for the pSMAD2 detection kit.

-

Western Blot: Collect the lysates, determine protein concentration, and perform SDS-PAGE and Western blotting using primary antibodies against pSMAD2 and a loading control (e.g., total SMAD2 or GAPDH).

-

-

Data Analysis: Determine the concentration of pSMAD2 for each treatment condition. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

2. T-cell IL-2 Production Assay

This protocol outlines a method to assess the ability of this compound to reverse TGF-β-mediated suppression of Interleukin-2 (IL-2) production in primary human T-cells.

Logical Relationship Diagram

Caption: Logic of the T-cell IL-2 production reversal assay.

Materials:

-

Primary human peripheral blood mononuclear cells (PBMCs)

-

T-cell isolation kit

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

-

RPMI-1640 medium with 10% fetal bovine serum

-

Recombinant human TGF-β1

-

This compound (stock solution in DMSO)

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

T-cell Isolation and Activation: Isolate T-cells from PBMCs using a negative selection kit. Activate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies according to the manufacturer's instructions.

-

Cell Seeding: Seed the activated T-cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Treatment:

-

Control: Add medium only.

-

TGF-β Suppression: Add TGF-β1 to a final concentration of 1-5 ng/mL.

-

This compound Reversal: Add TGF-β1 (1-5 ng/mL) and serial dilutions of this compound. Include a vehicle control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of IL-2 production relative to the control (no TGF-β). Plot the dose-response of this compound in reversing the TGF-β-mediated suppression of IL-2 to determine the EC50 value.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for more detailed information. This compound is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for PF-06952229 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of PF-06952229, a selective inhibitor of Transforming Growth Factor-Beta Receptor 1 (TGFβR1), in mouse models of cancer. The protocols outlined below are based on publicly available data from preclinical studies and are intended to serve as a starting point for in vivo investigations.

Mechanism of Action

This compound is an orally bioavailable small molecule that specifically targets and binds to TGFβR1.[1] This inhibition prevents the downstream phosphorylation of SMAD2 (pSMAD2), a key step in the TGF-β signaling pathway.[2][3] By blocking this pathway, this compound abrogates TGF-β-mediated immunosuppression within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[1]

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Data Presentation: Dosage and Efficacy in Mouse Models

The following tables summarize the reported dosages and their effects in various mouse tumor models.

Table 1: Dose-Response of this compound on pSMAD2 Inhibition in 4T1 Tumor-Bearing Mice

| Dose (mg/kg) | Administration Route | Dosing Schedule | Average pSMAD2 Inhibition (0-8h post-first dose) | Maximum pSMAD2 Inhibition |

| 10 | Oral Gavage | Twice Daily (b.i.d.) for 1 day | 23% | 36% |

| 30 | Oral Gavage | Twice Daily (b.i.d.) for 1 day | 63% | 79% |

| 100 | Oral Gavage | Twice Daily (b.i.d.) for 1 day | 82% | 93% |

Data extracted from preclinical studies.[3]

Table 2: Efficacy of this compound in Syngeneic Mouse Models

| Mouse Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Key Findings |

| 4T1 | Metastatic Breast Cancer | 30 | Oral Gavage, Twice Daily (b.i.d.) | Significantly reduced the volume of lung metastatic lesions.[2][3] |

| MC38 | Colon Carcinoma | 10 | Oral Gavage, Twice Daily (b.i.d.), 7 days on/7 days off | No significant tumor growth inhibition as a single agent.[4] |

| MC38 | Colon Carcinoma | 30 | Oral Gavage, Twice Daily (b.i.d.), 7 days on/7 days off | 86% tumor growth inhibition.[4] |

| MCF7 ER+ | Breast Cancer Xenograft | 30 | Oral Gavage, Twice Daily (b.i.d.) for 21 days | Improved inhibition of pSMAD2 when combined with Palbociclib.[5][6] |

Experimental Protocols

Compound Formulation and Administration

a. Preparation of this compound for Oral Gavage:

-

Vehicle: An oral suspension is a suitable formulation.[2][3] A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.

-

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired dosing concentration and the number and weight of the animals.

-

Prepare the vehicle solution.

-

Create a homogenous suspension of this compound in the vehicle. This may require sonication or vigorous vortexing.

-

Prepare the formulation fresh daily, unless stability data supports longer storage.

-

b. Oral Gavage Administration:

-

Materials:

-

Sterile gavage needles (e.g., 20-22G, 1.5 inch, ball-tipped).

-

1 mL syringes.

-

-

Procedure:

-

Gently restrain the mouse.

-

Measure the distance from the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound suspension. The typical volume should not exceed 10 mL/kg.

-

Observe the mouse for a few minutes post-administration for any signs of distress.

-

Syngeneic Mouse Model Protocols

a. MC38 Colon Carcinoma Model:

-

Cell Line: MC38 murine colon adenocarcinoma cells.

-

Mouse Strain: C57BL/6 mice.

-

Procedure:

-

Culture MC38 cells in appropriate media.

-

Harvest and resuspend cells in sterile PBS or a similar buffer at a concentration of approximately 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Monitor tumor growth by measuring tumor dimensions with digital calipers twice weekly.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Begin treatment when tumors reach a mean volume of approximately 100-150 mm³.[7]

-

b. 4T1 Metastatic Breast Cancer Model:

-

Cell Line: 4T1 murine breast carcinoma cells.

-

Mouse Strain: BALB/c mice.

-

Procedure:

-

Culture 4T1 cells as recommended.

-

Prepare a cell suspension in sterile PBS. The number of cells to inject can range from 5 x 104 to 2 x 106 per mouse.[8] A common protocol uses 1 x 106 cells in 100 µL.[9]

-

For an orthotopic model, inject the cell suspension into the mammary fat pad.[8]

-

Monitor primary tumor growth as described for the MC38 model.

-

At the end of the study, lungs can be harvested to assess metastatic burden.[3]

-

Pharmacodynamic Analysis: pSMAD2 Inhibition Assay

-

Objective: To confirm target engagement of this compound in vivo.

-

Procedure:

-

Dose tumor-bearing mice with this compound or vehicle.

-

At selected time points after dosing (e.g., 1, 3, 8, and 24 hours), euthanize the mice and excise the tumors.[3]

-

Homogenize the tumor tissue and prepare protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Analyze pSMAD2 and total SMAD2 levels by Western blot or ELISA.

-

Normalize the pSMAD2 signal to the total SMAD2 signal.

-

Compare the normalized pSMAD2 levels in the this compound-treated groups to the vehicle-treated group to calculate the percentage of inhibition.[3]

-

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound in mouse models.

References

- 1. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. oncology.labcorp.com [oncology.labcorp.com]

- 8. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for PF-06952229 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction